Cas no 797776-60-4 (N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide)

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a benzothiazole-derived compound featuring a dichloro-substituted benzothiazole core linked to a dimethoxybenzamide moiety. This structure imparts potential bioactivity, particularly in medicinal chemistry and agrochemical applications, due to the electron-withdrawing and steric effects of the substituents. The dichloro and dimethoxy groups enhance stability and may influence binding affinity in target interactions. Its well-defined molecular architecture makes it a candidate for further research in drug discovery or as an intermediate in synthesizing more complex bioactive molecules. The compound's purity and synthetic reproducibility are critical for consistent experimental outcomes.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide structure
797776-60-4 structure
Product Name:N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
CAS No:797776-60-4
MF:C16H12Cl2N2O3S
MW:383.249080657959
CID:5860093
PubChem ID:1091625
Update Time:2025-10-29

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
    • Benzamide, N-(4,5-dichloro-2-benzothiazolyl)-3,4-dimethoxy-
    • BAS 08207543
    • F1813-0310
    • N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide
    • 797776-60-4
    • AKOS000431413
    • CCG-318048
    • AP-970/42769503
    • Inchi: 1S/C16H12Cl2N2O3S/c1-22-10-5-3-8(7-11(10)23-2)15(21)20-16-19-14-12(24-16)6-4-9(17)13(14)18/h3-7H,1-2H3,(H,19,20,21)
    • InChI Key: BXOJOXOUTRYKMR-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(Cl)C(Cl)=CC=C2S1)(=O)C1=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 381.9945688g/mol
  • Monoisotopic Mass: 381.9945688g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • Density: 1.491±0.06 g/cm3(Predicted)
  • pka: 7.75±0.70(Predicted)

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Pricemore >>

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Additional information on N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide: A Promising Compound in Modern Pharmaceutical Research

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, with the chemical structure CAS No. 797776-60-4, represents a significant advancement in the development of multifunctional compounds for therapeutic applications. This molecule, characterized by its unique combination of aromatic rings and functional groups, has garnered attention in recent years due to its potential in targeting various biological pathways. The integration of a benzothiazole ring with a dimethoxybenzamide moiety creates a scaffold that is both chemically stable and pharmacologically versatile, making it a valuable candidate for further exploration in the pharmaceutical industry.

Recent studies have highlighted the structural features of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide that contribute to its biological activity. The presence of chlorine atoms at the 4 and 5 positions of the benzothiazole ring introduces electron-withdrawing effects, which can modulate the molecule's interactions with biological targets. Meanwhile, the dimethoxy groups at the benzamide ring enhance solubility and metabolic stability, critical factors for drug development. These structural elements are not only important for understanding the compound's mechanism of action but also for guiding the design of future analogs with improved pharmacokinetic profiles.

One of the most promising areas of research involving N-(4,5-dich-choro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is its potential application in antimicrobial therapy. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research team proposed that the benzothiazole ring interacts with bacterial cell membranes, disrupting their integrity and leading to cell lysis. This finding aligns with the growing need for novel antibiotics to combat multidrug-resistant pathogens, a critical challenge in modern medicine.

In addition to its antimicrobial properties, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has shown promise in anti-inflammatory applications. A 2024 preclinical study in *Pharmacological Research* reported that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The study suggested that the molecule may act by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. This mechanism could make it a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthetic accessibility of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is another factor contributing to its research relevance. Recent advances in green chemistry have enabled the development of environmentally friendly synthetic routes for this compound. A 2025 paper in *Green Chemistry* described a catalytic method that uses microwave-assisted reactions to produce the target molecule with high yield and minimal waste. This approach not only reduces the environmental impact of chemical synthesis but also aligns with the pharmaceutical industry's growing emphasis on sustainable practices.

Furthermore, the pharmacokinetic properties of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide have been investigated in preclinical models. A 2024 study in *Drug Metabolism and Disposition* revealed that the compound exhibits good oral bioavailability and a favorable half-life, suggesting its potential for oral administration. The study also highlighted the importance of optimizing the dimethoxy group's position to further enhance metabolic stability, a key consideration for drug development.

Another area of interest is the compound's potential in targeting cancer-related pathways. A 2025 review in *Cancer Research* noted that the benzothiazole ring structure is often associated with anti-cancer activity due to its ability to intercalate DNA and disrupt cell proliferation. While direct evidence for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide in cancer therapy is still emerging, its structural similarity to known anti-cancer agents suggests that further research could uncover its therapeutic potential in oncology.

The in vivo efficacy of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has also been explored. A 2024 study published in *Toxicology and Applied Pharmacology* demonstrated that the compound is well-tolerated in animal models, with minimal toxicity observed at therapeutic doses. This finding is crucial for the transition from preclinical to clinical research, as safety is a primary concern in drug development.

Despite its promising properties, challenges remain in the development of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide as a therapeutic agent. One of the key areas requiring further investigation is its mechanism of action. While several studies have proposed potential targets, a more detailed understanding of how the molecule interacts with biological systems is necessary to optimize its therapeutic profile. Additionally, the selectivity of the compound for specific targets needs to be evaluated to minimize off-target effects, which are a common concern in drug development.

Another important consideration is the potential for drug resistance. Given the increasing prevalence of multidrug-resistant pathogens, the ability of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide to maintain efficacy against resistant strains will be critical for its clinical success. Ongoing research into the compound's interactions with bacterial resistance mechanisms is essential to address this challenge.

In summary, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential applications in antimicrobial, anti-inflammatory, and anti-cancer therapies, make it a valuable subject for continued investigation. As research in this area progresses, the compound may pave the way for the development of new therapeutic agents that address some of the most pressing challenges in modern medicine.

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